Diethoxymethane

Beschreibung

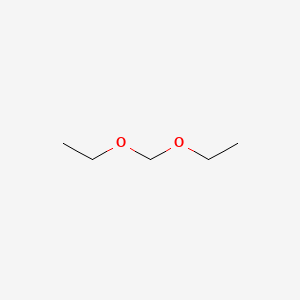

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethoxymethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-6-5-7-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKFAASOGCDTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Record name | DIETHOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052112 | |

| Record name | Diethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethoxymethane appears as a colorless volatile liquid with an agreeable odor. Less dense than water. Vapors heavier than air. May be narcotic in high concentrations. Used as a solvent and in the manufacture of cosmetics., Liquid | |

| Record name | DIETHOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1'-[methylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

462-95-3 | |

| Record name | DIETHOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethoxymethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethoxymethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1'-[methylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxymethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHOXYMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56IT408V5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Reaction Mechanism of Diethoxymethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diethoxymethane (DEM), also known as ethylal, is a versatile acetal with a growing presence in various chemical applications, including as a green solvent, a reagent in organic synthesis, and a potential fuel additive.[1][2][3] Its unique properties, such as low water solubility, stability under basic conditions, and the formation of azeotropes with water and ethanol, make it an attractive alternative to other solvents like tetrahydrofuran (THF) and dichloromethane.[1][2] This guide provides an in-depth exploration of the synthesis of this compound, detailing the underlying reaction mechanism, experimental protocols, and key quantitative data from various synthetic approaches.

Synthesis of this compound: An Overview

The primary industrial synthesis of this compound involves the acid-catalyzed reaction of ethanol with a formaldehyde source.[1][4] This reaction is an equilibrium-controlled process, and various strategies are employed to drive the reaction toward the formation of the desired this compound product.[5]

Key Reactants and Catalysts:

-

Ethanol: Serves as both a reactant and often as the reaction solvent.

-

Formaldehyde Source: Formaldehyde can be used in different forms, including aqueous formaldehyde solution, paraformaldehyde (a solid polymer of formaldehyde), or trioxane (a cyclic trimer of formaldehyde).[5][6]

-

Acid Catalysts: The reaction is catalyzed by a variety of acidic catalysts. These can be broadly categorized as:

-

Mineral Acids: Such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[6][7]

-

Organic Acids: p-Toluenesulfonic acid is a commonly used example.[5]

-

Solid Acids: Strong acid cation-exchange resins (e.g., Amberlyst 15, Indion 130) offer advantages in terms of catalyst separation and reusability.[8]

-

Combinatorial Catalysts: A mixture of ethylenediamine tetraacetic acid and malic acid has also been reported.[9]

-

Reaction Mechanism

The synthesis of this compound from ethanol and formaldehyde proceeds via a stepwise nucleophilic addition mechanism, which is catalyzed by an acid.[8] The overall reaction can be summarized as follows:

2 CH₃CH₂OH + CH₂O ⇌ CH₂(OCH₂CH₃)₂ + H₂O

The detailed mechanism involves the following key steps:

-

Protonation of Formaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde by the acid catalyst. This activation step makes the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Ethanol: An ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.

-

Deprotonation to Form Hemiacetal: A base (such as water or another ethanol molecule) removes a proton to form a neutral hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.

-

Final Deprotonation: Deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst.

Below is a diagram illustrating this reaction pathway.

Quantitative Data from Synthetic Protocols

The efficiency of this compound synthesis is influenced by factors such as the choice of catalyst, reactant ratios, temperature, and purification method. The following tables summarize quantitative data from various reported experimental protocols.

| Catalyst | Formaldehyde Source | Ethanol:Formaldehyde Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield/Purity | Reference |

| Sulfuric Acid | Paraformaldehyde | 1:0.3-0.6 (mass ratio) | 75-85 | 0.5-1 | Purity up to 99.6% | [6] |

| p-Toluenesulfonic Acid | Trioxane | ~3:1 | Reflux (~76) | 2 | Not specified | [5] |

| Cation-Exchange Resin (Indion 130) | Aqueous Formaldehyde | 6:1 | Not specified | Not specified | 81% equilibrium conversion of formaldehyde | [8] |

| Amberlyst 15 | Trioxane | 2.2:1 | 70 | 3 | 62% yield | [8] |

| Ethylenediamine tetraacetic acid & Malic acid | Formaldehyde | 3-4:1 (mass ratio) | 60-80 | 2-3 | Not specified | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound. Below are representative experimental protocols derived from the literature.

Protocol 1: Synthesis using Paraformaldehyde and Sulfuric Acid

This protocol is based on a patented method for preparing this compound.[6]

Materials:

-

Ethanol (95%)

-

Paraformaldehyde (92-96%)

-

Sulfuric acid (98%)

Equipment:

-

Reaction kettle with stirrer

-

Heating mantle

-

Rectifying tower

-

Condenser

-

Collection flask

Procedure:

-

Charge the reaction kettle with ethanol and paraformaldehyde. The mass ratio of ethanol to paraformaldehyde should be approximately 1:0.3-0.6.

-

Begin stirring and heat the mixture to 70 ± 2 °C.

-

Carefully add sulfuric acid. The mass ratio of sulfuric acid to ethanol should be between 5:100 and 9:100.

-

Increase the temperature to 75-85 °C and maintain it for 0.5-1 hour to allow the reaction to proceed.

-

After the reaction period, begin distillation using the rectifying tower.

-

Set the reflux ratio to (1-3):1 and collect the distillate with a boiling range of 70-88 °C.

-

Allow the collected distillate to stand, which will result in phase separation.

-

Separate the upper organic layer and distill it, collecting the fraction boiling at 80-88 °C as pure this compound.

Protocol 2: Synthesis using Trioxane and p-Toluenesulfonic Acid with Azeotropic Distillation

This method utilizes azeotropic distillation to drive the reaction to completion.[5]

Materials:

-

Ethanol

-

Trioxane

-

p-Toluenesulfonic acid monohydrate

Equipment:

-

2-liter flask with a stirrer and thermometer

-

30-tray, 1-inch distillation column

-

Heating mantle

Procedure:

-

Charge the 2-liter flask with 700 ml of ethanol, 120 g of trioxane (approximately a 3:1 molar ratio of ethanol to formaldehyde), and 7.6 g of p-toluenesulfonic acid monohydrate.

-

Stir the solution at reflux for 2 hours.

-

Slowly remove the distillate through the distillation column, ensuring the reflux temperature at the top of the column does not exceed approximately 76 °C. This removes the ethanol/diethoxymethane azeotrope, driving the equilibrium towards the product.

-

The collected azeotrope can be further purified by adding an azeotrope-forming agent for ethanol (e.g., cyclohexane) and performing a second distillation to separate the ethanol.

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the acid-catalyzed acetalization of formaldehyde with ethanol. The choice of catalyst, reaction conditions, and purification strategy, particularly the use of azeotropic distillation, are critical for achieving high yields and purity. Understanding the underlying nucleophilic addition mechanism allows for the optimization of these parameters. For researchers and professionals in drug development and other chemical industries, this compound offers a promising, greener alternative to conventional solvents, and its synthesis can be readily achieved through the protocols outlined in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biocompare.com [biocompare.com]

- 5. US4613411A - Process for the production and purification of this compound by azeotropic distillation - Google Patents [patents.google.com]

- 6. CN102180777A - Method for preparing this compound from ethanol and paraformaldehyde - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN103739462A - Preparation method of this compound - Google Patents [patents.google.com]

Diethoxymethane CAS number and molecular structure

An In-depth Technical Guide to Diethoxymethane (Ethylal) for Researchers and Drug Development Professionals

Introduction

This compound (DEM), also known as ethylal, is a versatile and efficient chemical compound with the CAS number 462-95-3 .[1][2][3][4] It is an acetal characterized by a methylene group bonded to two ethoxy groups.[2] This colorless, volatile liquid possesses a mild, agreeable odor and has gained significant traction in the pharmaceutical and fine chemical industries.[2][3] Its utility stems from its unique properties as both a stable, low-water-affinity solvent and a reactive chemical intermediate.[5][6][7]

This guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, key applications in synthesis, detailed experimental protocols, and essential safety information tailored for professionals in research and drug development.

Molecular Structure and Chemical Identifiers

The molecular structure of this compound consists of a central methylene bridge flanked by two ethyl ether groups.

-

IUPAC Name: ethoxymethoxyethane[3]

A variety of synonyms are used in literature and commerce, including Ethylal, Diethylformal, Formaldehyde Diethyl Acetal, and 3,5-Dioxaheptane.[2][3][4]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. It is a highly flammable liquid with a low boiling point and moderate solubility in water.[2][8]

| Property | Value |

| CAS Number | 462-95-3 |

| Molecular Weight | 104.15 g/mol |

| Appearance | Colorless, volatile liquid |

| Odor | Mild, sweet, agreeable |

| Boiling Point | 87-88 °C |

| Melting Point | -66.5 °C |

| Density | 0.831 g/mL at 25 °C |

| Vapor Pressure | 60 mmHg at 25 °C |

| Vapor Density | 3.6 (vs. air) |

| Refractive Index | n20/D 1.373 |

| Autoignition Temp. | 174 °C (346 °F) |

| Explosive Limit | 8% |

| Solubility in Water | 91 g/L |

Spectroscopic data for this compound, including NMR, FTIR, Raman, and Mass Spectrometry, are widely available for compound verification.[9][10][11]

Applications in Research and Drug Development

This compound's unique combination of stability under basic conditions, low water affinity, and reactivity under acidic conditions makes it a valuable tool in organic synthesis.[6][12]

-

Process Solvent: DEM is an effective solvent for a range of chemical reactions. It is particularly useful for organometallic chemistry (e.g., with organolithium reagents) and sodium hydride reactions, as it does not require extensive drying before use.[6] Its properties also make it a suitable alternative to dichloromethane and toluene in phase-transfer catalyzed reactions, such as the O-alkylation of phenols.[6][13]

-

Chemical Reagent: In pharmaceutical synthesis, DEM serves as a crucial building block.[5]

-

Formaldehyde Equivalent: It acts as a controlled source for introducing a methylene (CH₂) unit, which is essential for constructing the complex molecular architectures found in many active pharmaceutical ingredients (APIs).[5][12]

-

Ethoxymethylating Reagent: It is used to introduce the ethoxymethyl protecting group to alcohols and phenols, a key step in multi-step syntheses.[5][12]

-

-

Other Applications: Beyond the lab, it is used in the formulation of cosmetics, specialized coatings, and adhesives.[3][5]

Experimental Protocols

Synthesis of this compound from Ethanol and Paraformaldehyde

This protocol is based on methodologies described in chemical patents for the industrial preparation of this compound.[14]

Objective: To synthesize this compound via the acid-catalyzed reaction of ethanol with paraformaldehyde, followed by purification.

Materials:

-

Ethanol (95% or absolute)

-

Paraformaldehyde

-

Sulfuric Acid (concentrated, as catalyst)

-

Reaction kettle with mechanical stirrer, heating mantle, and condenser

-

Rectifying column for distillation

Methodology:

-

Charging the Reactor: In a reaction kettle, combine ethanol and paraformaldehyde. The typical mass ratio of ethanol to formaldehyde is between 3:1 and 4:1.[15]

-

Initiating the Reaction: Begin stirring the mixture and heat it to approximately 70°C.

-

Catalyst Addition: Once the target temperature is reached, carefully add a catalytic amount of concentrated sulfuric acid. The mass ratio of sulfuric acid to the alcohol is typically in the range of 5-9:100.[14]

-

Reaction Phase: Increase the temperature to 75-85°C and maintain it for 0.5 to 1 hour to allow the reaction to proceed.[14] The reaction involves the depolymerization of paraformaldehyde to formaldehyde, which then reacts with ethanol to form the acetal.

-

Purification by Distillation:

-

Following the reaction, connect the kettle to a rectifying tower for distillation.

-

Set the reflux ratio to between 1:1 and 3:1 and collect the distillate that comes over between 70-88°C.[14] This fraction will contain an azeotrope of this compound and ethanol, along with some water.

-

Allow the collected distillate to stand, which may result in phase separation.

-

Isolate the supernatant (organic layer) and perform a final fractional distillation, collecting the pure this compound product at 80-88°C.[14] The final product can achieve a purity of up to 99.6%.[14]

-

References

- 1. scbt.com [scbt.com]

- 2. CAS 462-95-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C5H12O2 | CID 10024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methane, diethoxy- [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | 462-95-3 [chemicalbook.com]

- 13. 二乙氧基甲烷 99.7%, contains 50-150 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 14. CN102180777A - Method for preparing this compound from ethanol and paraformaldehyde - Google Patents [patents.google.com]

- 15. CN103739462A - Preparation method of this compound - Google Patents [patents.google.com]

Diethoxymethane: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxymethane (DEM), also known as ethylal, is a volatile organic compound with the chemical formula CH₂(OC₂H₅)₂. It is a colorless liquid with a characteristic ethereal odor. Due to its properties as a solvent and its potential applications in various chemical processes, including in the pharmaceutical industry as a reaction medium or reagent, a thorough understanding of its solubility and stability is crucial for its effective and safe use. This technical guide provides an in-depth overview of the solubility and stability of this compound, compiling available quantitative data, detailing relevant experimental protocols, and illustrating key processes through logical diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Boiling Point | 88 °C | [2] |

| Melting Point | -66.5 °C | [3] |

| Density | 0.831 g/mL at 20 °C | [2] |

| Vapor Pressure | 60 mmHg at 25 °C | [4] |

| Flash Point | -6 °C | [2] |

| Autoignition Temp. | 174 °C | [2] |

Solubility of this compound

This compound exhibits a range of solubilities in various solvents, a critical consideration for its use in different applications.

Aqueous Solubility

This compound has limited solubility in water. The available quantitative data for its aqueous solubility at different temperatures are summarized in Table 2.

Table 2: Aqueous Solubility of this compound

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 18 | 9.1 | [3] |

| 25 | 4.2 | [2][5] |

Solubility in Organic Solvents

This compound is readily miscible with a variety of common organic solvents. While specific quantitative solubility data at various temperatures is not extensively available in the literature, its miscibility has been noted for several solvents as indicated in Table 3.

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Reference(s) |

| Ethanol | Miscible | [3] |

| Diethyl Ether | Miscible | [3] |

| Acetone | Soluble | [6][7] |

| Benzene | Soluble | [6][7] |

| Dichloromethane | Expected to be miscible | N/A |

| Methanol | Expected to be miscible | N/A |

Note: "Expected to be miscible" is based on the principle of "like dissolves like," as this compound is a polar aprotic solvent.

Stability of this compound

The stability of this compound is highly dependent on the environmental conditions, particularly the pH and the presence of oxidizing agents.

pH Stability and Hydrolysis

This compound is stable under neutral and basic conditions. However, it undergoes acid-catalyzed hydrolysis to yield formaldehyde and ethanol. This degradation pathway is a critical consideration when this compound is used in acidic environments.

The acid-catalyzed hydrolysis of this compound has been studied, and the reaction rate is influenced by the solvent composition. For instance, in dioxane-water mixtures, the rate of hydrolysis changes with the concentration of water.

Stability in the Presence of Oxidizing Agents

This compound is incompatible with strong oxidizing agents.[7] Contact with such agents can lead to vigorous reactions and decomposition. As an ether, this compound has the potential to form explosive peroxides upon exposure to air and light.[1] For this reason, it is often supplied with a stabilizer, such as butylated hydroxytoluene (BHT).[4][8][9]

Photostability

Thermal Stability

This compound is a flammable liquid and should be stored away from heat and sources of ignition.[7] It is stable under normal storage conditions, typically below 30°C.[6]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the solubility and stability of this compound. The following sections provide methodologies for key experiments.

Protocol 1: Determination of Aqueous Solubility by Gas Chromatography (GC)

This protocol describes a method for determining the aqueous solubility of this compound using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

1. Materials and Reagents:

-

This compound (≥99% purity)

-

Deionized water

-

Internal standard (e.g., 1,2-dimethoxyethane)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Scintillation vials with PTFE-lined caps

-

Thermostatic shaker bath

-

Centrifuge

-

Gas chromatograph with FID or MS detector

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a series of scintillation vials.

-

Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed (e.g., 5000 rpm) for 20 minutes to separate the excess undissolved this compound.

-

-

Sample Extraction:

-

Carefully withdraw a known aliquot of the aqueous phase without disturbing the organic layer.

-

Add the aqueous aliquot to a known volume of dichloromethane containing a precise concentration of the internal standard.

-

Vortex the mixture for 2 minutes to extract the this compound into the organic phase.

-

Dry the organic layer with anhydrous sodium sulfate.

-

-

GC Analysis:

-

Analyze the extracted organic phase by GC-FID or GC-MS.

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound and the internal standard in dichloromethane.

-

-

Calculation:

-

Determine the concentration of this compound in the aqueous phase from the calibration curve.

-

Protocol 2: Kinetic Analysis of Acid-Catalyzed Hydrolysis by GC-MS

This protocol outlines a method to study the kinetics of this compound hydrolysis under acidic conditions.

1. Materials and Reagents:

-

This compound (≥99% purity)

-

Hydrochloric acid (or other acid catalyst) of known concentration

-

Buffer solutions of desired pH

-

Deionized water

-

Internal standard (e.g., undecane)

-

Dichloromethane (HPLC grade)

-

Sodium bicarbonate (for quenching)

-

Thermostatted reaction vessel

-

Gas chromatograph with a mass spectrometer (GC-MS)

2. Procedure:

-

Reaction Setup:

-

In a thermostatted reaction vessel, add a known volume of the acidic solution (e.g., 0.1 M HCl in water) and allow it to reach the desired temperature.

-

-

Initiation of Reaction:

-

Add a small, known amount of this compound to the stirred acidic solution to initiate the hydrolysis reaction. Start a timer immediately.

-

-

Sampling:

-

At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

-

-

Quenching and Extraction:

-

Immediately add the aliquot to a vial containing a quenching solution (e.g., saturated sodium bicarbonate) and a known concentration of the internal standard in dichloromethane.

-

Vortex vigorously to stop the reaction and extract the remaining this compound and any products into the organic layer.

-

-

GC-MS Analysis:

-

Analyze the organic layer using a GC-MS method capable of separating and quantifying this compound, ethanol, and any other relevant species.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the rate constant of the reaction by fitting the data to the appropriate rate law (e.g., pseudo-first-order).

-

Protocol 3: Forced Degradation Study - Oxidative Stability

This protocol describes a forced degradation study to assess the oxidative stability of this compound.

1. Materials and Reagents:

-

This compound (≥99% purity)

-

Hydrogen peroxide (30%)

-

Deionized water

-

Internal standard

-

Dichloromethane (HPLC grade)

-

GC-MS system

2. Procedure:

-

Stress Conditions:

-

Prepare a solution of this compound in a suitable solvent (e.g., water or a co-solvent system if necessary).

-

Add a specific concentration of hydrogen peroxide (e.g., 3%).

-

Maintain the solution at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Protect the solution from light.

-

-

Sample Analysis:

-

At specified time points, withdraw an aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by dilution).

-

Extract the sample with dichloromethane containing an internal standard.

-

Analyze the sample by GC-MS to identify and quantify any degradation products and the remaining this compound.

-

-

Control:

-

Run a parallel experiment without hydrogen peroxide to serve as a control.

-

Protocol 4: Forced Degradation Study - Photostability

This protocol outlines a forced degradation study to evaluate the photostability of this compound.

1. Materials and Reagents:

-

This compound (≥99% purity)

-

Quartz vials

-

Photostability chamber with a calibrated light source (e.g., xenon lamp providing ICH Q1B compliant conditions)

-

Internal standard

-

Dichloromethane (HPLC grade)

-

GC-MS system

2. Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable transparent solvent (if necessary) and place it in quartz vials.

-

-

Exposure:

-

Expose the samples to a controlled light source in a photostability chamber for a specified duration, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Dark Control:

-

Wrap identical samples in aluminum foil and place them in the same chamber to serve as dark controls.

-

-

Sample Analysis:

-

At the end of the exposure period, analyze both the exposed and dark control samples.

-

Extract the samples with dichloromethane containing an internal standard.

-

Analyze by GC-MS to identify and quantify any photodegradation products and the remaining this compound.

-

Visualizations

Visual representations of experimental workflows and chemical pathways can aid in understanding the processes involved in assessing the solubility and stability of this compound.

References

- 1. This compound | C5H12O2 | CID 10024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. This compound [chemister.ru]

- 4. 二乙氧基甲烷 99.7%, contains 50-150 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 462-95-3 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. biocompare.com [biocompare.com]

- 9. This compound, 99%, pure, stabilized 500 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Diethoxymethane spectroscopic data NMR IR Mass

An In-depth Technical Guide to the Spectroscopic Data of Diethoxymethane

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectroscopic information and experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 462-95-3, Molecular Formula: C₅H₁₂O₂, Molecular Weight: 104.15 g/mol ).[1][2]

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound shows three distinct signals corresponding to the three different proton environments in the molecule.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| -O-CH ₂-O- | 4.678 | Singlet | - | 2H |

| -O-CH ₂-CH₃ | 3.599 | Quartet | 7.07 | 4H |

| -O-CH₂-CH ₃ | 1.225 | Triplet | 7.07 | 6H |

| Solvent: CDCl₃, Reference: TMS at 0 ppm. Data sourced from various spectra.[3] |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum of this compound displays three signals, consistent with the three unique carbon environments.

| Assignment | Chemical Shift (δ) in ppm |

| -O-C H₂-O- | 93-95 |

| -O-C H₂-CH₃ | 62-64 |

| -O-CH₂-C H₃ | 15-16 |

| Solvent: CDCl₃. Chemical shifts are typical for this compound class.[4][5][6] |

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is characterized by strong C-O stretching vibrations and C-H stretching and bending frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2975-2985 | C-H stretch (asymmetric, CH₃) | Strong |

| 2925-2935 | C-H stretch (asymmetric, CH₂) | Strong |

| 2870-2880 | C-H stretch (symmetric, CH₃) | Medium |

| 1440-1480 | C-H bend (scissoring, CH₂/CH₃) | Medium |

| 1100-1150 | C-O stretch (asymmetric acetal) | Very Strong |

| 1040-1060 | C-O stretch (symmetric acetal) | Very Strong |

| Data is based on typical values for acetals and ethers and may vary slightly based on the sampling method (e.g., neat, solution).[7][8] |

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak is often weak or absent.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 104 | < 1 | [M]⁺ (Molecular Ion) |

| 75 | 100 | [CH₂(OCH₂CH₃)]⁺ |

| 59 | 50 | [CH₂OCH₂CH₃]⁺ - CH₄ |

| 47 | 85 | [CH₂O=CH₂]⁺ + H |

| 45 | 40 | [OCH₂CH₃]⁺ |

| 29 | 60 | [CH₂CH₃]⁺ |

| Fragmentation data is compiled from the NIST Mass Spectrometry Data Center.[1] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is applicable for obtaining both ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9][10]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[6]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[11]

-

Cap the NMR tube and label it clearly.[11]

-

-

Instrument Setup & Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.[4]

-

Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp spectral lines.[4]

-

For ¹H NMR , use a standard pulse sequence. A typical acquisition might involve a 45° pulse width, a 4-second acquisition time, and 8 to 16 scans.[12]

-

For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4] A 30° pulse, a 4-second acquisition time, and a sufficient number of scans (e.g., 256 or more, depending on concentration) are recommended for good signal-to-noise.[12]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.[4]

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or thin-film method is commonly used.[13]

-

Instrument Preparation :

-

Ensure the IR spectrometer, typically a Fourier Transform Infrared (FTIR) spectrometer, is powered on and has completed its startup diagnostics.[14]

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol or ethanol and a soft, lint-free tissue.

-

-

Data Acquisition :

-

Record a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.

-

Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[14]

-

-

Data Processing :

-

The software will automatically perform a Fourier transform on the interferogram to produce the final IR spectrum.[14]

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for analyzing volatile organic compounds like this compound.[15]

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

-

-

Instrument Setup & Data Acquisition :

-

Set up the GC with an appropriate column (e.g., a non-polar DB-5 or similar).

-

Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities. A typical program might start at 40°C and ramp up to 250°C.

-

The mass spectrometer's ion source is typically set to Electron Ionization (EI) at 70 eV.[16]

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

As the this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized and fragmented.[15]

-

The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 10-200) to detect the ions.[16]

-

-

Data Processing :

-

The resulting data is a total ion chromatogram (TIC) showing signal intensity versus retention time.

-

A mass spectrum is generated for the chromatographic peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion (if present) and the major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[15]

-

Visualizations

The following diagrams illustrate key logical and structural relationships relevant to the spectroscopic analysis of this compound.

References

- 1. Methane, diethoxy- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound(462-95-3) 1H NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Dimethoxymethane(109-87-5) 13C NMR spectrum [chemicalbook.com]

- 6. C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of dimethyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methane, diethoxy- [webbook.nist.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the Safe Handling of Diethoxymethane in the Laboratory

Introduction

Diethoxymethane (DEM), also known as ethylal, is a volatile, colorless liquid with a distinct ethereal odor.[1][2] It is increasingly utilized in organic synthesis and various industrial applications as a solvent and reagent, often positioned as a "green" alternative to substances like tetrahydrofuran (THF) or dichloromethane.[3][4][5] Its utility stems from properties such as low water solubility, stability under basic conditions, and resistance to peroxide formation upon exposure to air.[5][6] While offering significant advantages, the safe handling of this compound in a laboratory setting is paramount due to its significant flammability and potential health hazards. This guide provides comprehensive technical information for researchers, scientists, and drug development professionals to ensure the safe use, storage, and disposal of DEM.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful management. The primary dangers are associated with its high flammability and its potential to cause irritation upon contact.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapour.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Key Hazards:

-

Fire and Explosion Hazard: DEM is a highly flammable liquid with a very low flash point, meaning it can be easily ignited by heat, sparks, or open flames at room temperature.[2][8][9] Its vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[1][2][8] Vapors can form explosive mixtures with air, posing a significant risk indoors, outdoors, or in confined spaces like sewers.[2][10] Containers may explode when heated in a fire.[8][10]

-

Health Hazards: Inhalation or direct contact with this compound may irritate the skin, eyes, nose, and throat.[7][8][10] High concentrations of its vapor may have a narcotic effect, causing symptoms like dizziness, headache, nausea, and tiredness.[1][2][11]

-

Reactivity Hazards: DEM is incompatible with strong oxidizing agents and strong acids.[1][10][12] In the presence of acid, it can decompose into formaldehyde and ethanol.[1][10] While more stable than some ethers, long-term contact with air and light may lead to the formation of potentially explosive peroxides.[9][13]

Physical, Chemical, and Toxicological Properties

A thorough understanding of this compound's properties is essential for its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₂ | [2][7][14] |

| Molecular Weight | 104.15 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [2][3][12] |

| Odor | Agreeable, ethereal | [1][2][3] |

| Boiling Point | 87-89 °C | [1][3][12] |

| Melting/Freezing Point | -66.5 °C | [3][12] |

| Flash Point (Closed Cup) | -5 to -6 °C | [3][15] |

| Autoignition Temperature | 174 °C | [3][11] |

| Density | 0.831 g/mL at 20-25 °C | [1][3][12] |

| Vapor Density (Air = 1) | 3.6 | [3][12] |

| Vapor Pressure | 60 mmHg at 25 °C | [11][12] |

| Water Solubility | 4.2 g/100 mL at 25 °C | [3][12] |

| Explosive Limit (Lower) | 1.5% (V) | [12] |

| Refractive Index | ~1.373 at 20 °C | [3][12] |

Table 2: Toxicological Data for this compound

| Test | Route | Species | Value | Source(s) |

| LD50 | Oral | Rabbit | 2604 mg/kg | [7][14] |

| LC50 | Inhalation | Rat | 6643 ppm (6 h) | [11] |

| Occupational Exposure Limits (OELs) | N/A | N/A | Not Established | [8][13] |

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure to this compound is achieved through a combination of engineering controls and appropriate personal protective equipment. The hierarchy of controls should always be followed to ensure the highest level of safety.

Engineering Controls

-

Ventilation: All work with DEM must be conducted in a well-ventilated area.[7][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[16]

-

Ignition Source Control: Use explosion-proof electrical, ventilating, and lighting equipment.[1][11] All potential ignition sources—such as open flames, hot surfaces, and sparks—must be strictly eliminated from the work area.[7][9][11]

-

Static Electricity: To prevent the buildup of electrostatic charge during transfers, which can ignite vapors, all metal containers and equipment must be properly grounded and bonded.[1][9][11][17]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face | Tightly fitting chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles for tasks with a high splash risk. | [1][8][16] |

| Skin | Gloves: Chemical-resistant gloves (e.g., neoprene, nitrile rubber). Gloves must be inspected for integrity before each use. Clothing: A flame-retardant lab coat or chemical-resistant apron. For large-scale operations, impervious and flame-resistant coveralls are recommended. | [1][7][16] |

| Respiratory | Respiratory protection is generally not required when adequate engineering controls (i.e., a fume hood) are used. If ventilation is insufficient or exposure limits are exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type ABEK) must be used in accordance with a formal respiratory protection program. | [1][8][11] |

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for the routine handling and storage of this compound.

Protocol 4.1: General Handling Procedures

-

Preparation: Before starting work, ensure all engineering controls are functioning correctly. Confirm that an emergency eyewash station and safety shower are accessible.[11][18]

-

PPE: Don all required PPE as specified in Table 3.

-

Environment: Work exclusively within a chemical fume hood.[16]

-

Tools: Use only non-sparking tools made from materials like brass or bronze.[1][9]

-

Actions: Avoid contact with skin, eyes, and clothing.[7][11] Avoid inhaling vapors.[7][11]

-

Closure: Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[1][7]

Protocol 4.2: Dispensing and Transferring

This protocol outlines the critical steps for safely transferring DEM from a storage container to a reaction vessel, with a focus on preventing static discharge.

Protocol 4.3: Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[1][7][17] This area should be a flame-proof, approved space.[9][13]

-

Conditions: Keep containers away from heat, sparks, open flames, and direct sunlight.[7][9] Do not store in pits or basements where heavy vapors can accumulate.[9][13]

-

Containers: Store in the original, tightly sealed containers.[7][9] Containers must be kept upright to prevent leakage.[7]

-

Incompatibilities: Store separately from strong oxidizing agents and strong acids.[1][9][11]

-

Peroxide Formation: Although DEM is less prone to forming peroxides than other ethers, it is prudent to date containers upon receipt and opening.[9][13] For long-standing containers, test for the presence of peroxides before use, especially before distillation.

Emergency Procedures

Rapid and correct response to emergencies is critical to mitigating harm.

Protocol 5.1: Spill Response

The appropriate response to a spill depends on its size and location.

General Spill Response Steps:

-

Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[8][10]

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Prevent the spill from entering drains or waterways.[1][10]

-

Absorption: Cover the spill with a non-combustible absorbent material like dry lime, sand, or soda ash.[8][10]

-

Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[2][10]

Protocol 5.2: Fire Response

-

Evacuation: In case of a large fire, evacuate the area immediately.[8]

-

Extinguishing Media:

-

Firefighter Protection: Firefighters must wear full protective gear and a positive pressure self-contained breathing apparatus (SCBA).[1][10]

-

Container Cooling: Use water spray to cool fire-exposed containers to prevent them from rupturing or exploding.[7][8]

Protocol 5.3: First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][11][17] Seek medical attention.[11]

-

Skin Contact: Take off immediately all contaminated clothing.[1] Rinse the affected skin area with plenty of water and soap.[2][11] If irritation persists, seek medical attention.[11]

-

Inhalation: Move the victim to fresh air.[11] If breathing is difficult or stops, provide artificial respiration.[11][17] Seek immediate medical attention.

-

Ingestion: Clean the mouth with water and then drink plenty of water.[11][17] Do not induce vomiting. Seek medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Collection: Collect surplus DEM and contaminated materials (e.g., absorbent pads, used gloves) in a specifically labeled, sealed, and appropriate hazardous waste container.[7][8]

-

Disposal: Dispose of the waste through a licensed disposal company.[7][19] It may require incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not empty into drains.[7][11]

-

Regulations: All disposal activities must be in strict accordance with all applicable local, regional, and national regulations.[1][8][19]

This compound is a valuable solvent and reagent with a favorable environmental profile. However, its high flammability and potential health effects necessitate rigorous adherence to safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established procedures for handling, storage, and emergencies, laboratory personnel can effectively manage the risks associated with this chemical. A proactive approach to safety is fundamental to protecting researchers and ensuring a secure laboratory environment.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C5H12O2 | CID 10024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Supplier | 462-95-3 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. nj.gov [nj.gov]

- 9. sdfine.com [sdfine.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. chembk.com [chembk.com]

- 13. sdfine.com [sdfine.com]

- 14. This compound | CAS#:462-95-3 | Chemsrc [chemsrc.com]

- 15. kcilglobal.com [kcilglobal.com]

- 16. benchchem.com [benchchem.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

Diethoxymethane: A Comprehensive Technical Guide to a Greener Solvent Alternative

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative for sustainable practices in chemical research and pharmaceutical development has driven the exploration of greener solvent alternatives. Diethoxymethane (DEM), a dialkoxymethane, has emerged as a promising candidate, offering a favorable environmental, health, and safety (EHS) profile compared to many conventional solvents. This technical guide provides an in-depth analysis of DEM, including its physicochemical properties, synthesis, and applications, with a focus on its role as a sustainable solvent in organic synthesis and drug development. Detailed experimental protocols for its synthesis and use in key reaction types are presented, alongside a comparative assessment against traditional solvents.

Introduction to this compound (DEM) as a Green Solvent

This compound (CAS 462-95-3), also known as ethylal, is a colorless, volatile liquid with a mild, agreeable odor.[1][2] It is increasingly recognized as a green solvent due to several key characteristics that align with the principles of green chemistry. These include its potential derivation from renewable resources (bio-ethanol and formaldehyde from biogas), lower toxicity compared to many halogenated and ethereal solvents, and favorable physical properties that allow for easier workup and reduced energy consumption in some applications.[3][4]

DEM's utility as a solvent is broad, finding applications in organic synthesis, formulations, and as a fuel additive.[1][5] In the context of pharmaceutical and fine chemical synthesis, it presents a viable alternative to solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and 1,2-dimethoxyethane (glyme), particularly in reactions sensitive to water or those requiring a non-polar, aprotic medium.[3][6] Its stability under basic conditions further enhances its applicability in a variety of chemical transformations.[6]

Physicochemical and Safety Properties of this compound

A comprehensive understanding of the physical, chemical, and safety properties of DEM is crucial for its effective and safe implementation in the laboratory and in industrial processes.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C5H12O2 | [7] |

| Molecular Weight | 104.15 g/mol | [7] |

| Appearance | Colorless, clear liquid | [7] |

| Odor | Agreeable, ethereal | [1][2] |

| Boiling Point | 87-89 °C | [7] |

| Melting Point | -66.5 °C | [7] |

| Density | 0.831 g/mL at 25 °C | [7] |

| Vapor Pressure | 60 mmHg at 25 °C | [7] |

| Flash Point | -5 °C (closed cup) | [8] |

| Autoignition Temperature | 174 °C | [4] |

| Water Solubility | 4.2 g/100 mL at 25 °C | [4][7] |

| Solubility | Soluble in acetone, benzene; highly soluble in ethanol, ether | [7] |

| Refractive Index (n20/D) | 1.373 | [7] |

| Viscosity | 0.4 cP at 20 °C | [4] |

| Dielectric Constant | 2.53 at 20 °C | [4] |

Safety and Handling

This compound is a highly flammable liquid and vapor, and appropriate precautions must be taken during its handling and storage.[8][9] It is classified as irritating to the eyes, respiratory system, and skin.[7]

Table 2: Safety and Hazard Information for this compound

| Hazard Category | Description | Precautionary Measures | Reference(s) |

| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. Ground/bond container and receiving equipment. | [8][9] |

| Health Hazards | Irritating to eyes, skin, and respiratory system. May be narcotic in high concentrations. | Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. | [2][7] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids. | Store in a cool, well-ventilated place. Keep container tightly closed. | [1][7] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and in case of insufficient ventilation, a respirator. | Ensure proper PPE is worn at all times when handling DEM. | [9] |

Synthesis of this compound

The most common and economical method for synthesizing this compound is the acid-catalyzed reaction of ethanol with formaldehyde.[6] Paraformaldehyde or trioxane can be used as the source of formaldehyde.[10]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol is based on the principles described in the literature for the acid-catalyzed synthesis of DEM from ethanol and paraformaldehyde.[10]

Materials:

-

Ethanol (anhydrous)

-

Paraformaldehyde

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Reaction flask with a magnetic stirrer and reflux condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethanol and paraformaldehyde. A typical molar ratio is a slight excess of ethanol to formaldehyde (e.g., 2.5:1).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 75-85 °C) and maintain reflux with vigorous stirring for 1-2 hours. The reaction progress can be monitored by techniques such as GC-MS.

-

Neutralization and Filtration: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium carbonate solution) until the pH is neutral. Filter the mixture to remove any solid residues.

-

Distillation: Transfer the filtrate to a distillation apparatus. First, distill off any unreacted ethanol and water. Then, collect the fraction boiling at 87-89 °C, which is the this compound product.

-

Drying: Dry the collected this compound over a suitable drying agent like anhydrous magnesium sulfate, and then decant or filter to obtain the pure, dry solvent.

Applications in Organic Synthesis

This compound's properties make it a versatile solvent for a range of organic reactions, particularly those that benefit from an aprotic, non-hygroscopic environment.

Replacement for Traditional Solvents

DEM can effectively replace several common, yet more hazardous, solvents in various applications.

Table 3: Comparison of DEM with Common Solvents

| Solvent | Key Disadvantages | DEM Advantages | Reference(s) |

| Tetrahydrofuran (THF) | Forms explosive peroxides upon storage; hygroscopic. | Resistant to peroxide formation; non-hygroscopic. | [3] |

| Dichloromethane (DCM) | Suspected carcinogen; high volatility and environmental concerns. | Lower toxicity; considered a non-hazardous air pollutant. | [3] |

| 1,2-Dimethoxyethane (Glyme) | Reproductive toxicity concerns. | Lower toxicity profile. | [1] |

Phase-Transfer Catalysis (PTC)

DEM is an excellent solvent for phase-transfer catalyzed reactions, such as the O-alkylation of phenols. Its immiscibility with water simplifies the separation of the organic and aqueous phases.[1][7]

This protocol is adapted from studies on the use of DEM in phase-transfer catalyzed O-alkylation.[7]

Materials:

-

4-Methoxyphenol

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

This compound (DEM)

-

Deionized water

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol and a catalytic amount of TBAB (e.g., 5 mol%) in this compound.

-

Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 50% w/w) to the flask.

-

Alkylating Agent Addition: While stirring vigorously, add benzyl chloride to the reaction mixture.

-

Reaction: Heat the mixture to a desired temperature (e.g., 60-70 °C) and stir vigorously for several hours until the reaction is complete (monitor by TLC or GC).

-

Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

-

Extraction and Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired O-alkylated product.

Grignard Reactions

While ethers like THF and diethyl ether are the conventional solvents for Grignard reactions, DEM's aprotic and non-hygroscopic nature makes it a suitable alternative. Its higher boiling point compared to diethyl ether can be advantageous for reactions requiring elevated temperatures.

-

Anhydrous Conditions: As with any Grignard reaction, strictly anhydrous conditions are essential. DEM's non-hygroscopic nature is an advantage here.

-

Initiation: The initiation of Grignard reagent formation in DEM may require activation of the magnesium turnings, for example, with a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Temperature Control: The exothermic nature of Grignard reagent formation and subsequent reactions should be managed, although DEM's boiling point provides a wider operating window than diethyl ether.

Green Chemistry Metrics and Environmental Profile

Evaluating the "greenness" of a solvent requires a quantitative assessment using established green chemistry metrics.

Table 4: Green Chemistry Metrics for this compound

| Metric | Definition | Application to DEM | Reference(s) |

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100% | For the synthesis of DEM from formaldehyde and ethanol: C2H5OH + CH2O -> CH2(OC2H5)2 + H2O. The atom economy is approximately 85.2%. | [11][12] |

| E-Factor (Environmental Factor) | Mass of Waste / Mass of Product | For DEM synthesis, the main byproduct is water. Assuming high conversion, the E-factor would be low. However, a full process analysis including solvent and energy usage is needed for an accurate value. | [10] |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | A detailed process flowsheet is required for an accurate PMI calculation. The use of recyclable catalysts and efficient distillation can significantly reduce the PMI. | [13][14] |

The environmental profile of DEM is generally considered favorable compared to many traditional solvents. It is not classified as a hazardous air pollutant and is expected to be biodegradable.[3] However, comprehensive life cycle assessment (LCA) data for DEM is not widely available, and further studies are needed for a complete environmental impact assessment.[9]

Conclusion

This compound presents a compelling case as a green solvent alternative for a variety of applications in research and development, particularly within the pharmaceutical industry. Its favorable physicochemical properties, lower toxicity profile, and stability make it a suitable replacement for more hazardous solvents like THF and DCM in numerous synthetic transformations. The detailed protocols provided in this guide for its synthesis and application in phase-transfer catalysis demonstrate its practical utility. While further research is warranted to fully elucidate its environmental fate and to develop optimized protocols for a broader range of reactions, DEM stands out as a valuable tool for chemists striving to implement more sustainable practices in their work.

References

- 1. This compound | 462-95-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Green chemistry metrics - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. 二乙氧基甲烷 99.7%, contains 50-150 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. primescholars.com [primescholars.com]

- 12. kccollege.ac.in [kccollege.ac.in]

- 13. grokipedia.com [grokipedia.com]

- 14. greenchemistry-toolkit.org [greenchemistry-toolkit.org]

physical and chemical properties of Diethoxymethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Diethoxymethane (DEM). The information is curated to be a vital resource for professionals in research, scientific exploration, and drug development, with a focus on delivering precise data and detailed experimental context.

Physical Properties

This compound is a colorless, volatile liquid with a characteristic ethereal odor.[1] It is less dense than water and its vapors are heavier than air.[1] The physical properties of this compound are summarized in the table below, providing a clear reference for its behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C5H12O2 | [1][2][3][4][5][6][7] |

| Molecular Weight | 104.15 g/mol | [1][3][5][6][7] |

| Boiling Point | 87-88 °C | [4][8] |

| Melting Point | -66.5 °C | [4][7] |

| Density | 0.831 g/mL at 25 °C | [4][8] |

| Refractive Index (n20/D) | 1.373 | [4] |

| Vapor Pressure | 60 mmHg at 25 °C | |

| Vapor Density | 3.6 (air = 1) | [2] |

| Flash Point | -5 °C (closed cup) | [2] |

| Autoignition Temperature | 174 °C | [7] |

| Explosive Limits | 1.5% (V) | [4] |

| Solubility in Water | 4.2 g/100 mL | [3][4] |

| Solubility in Organic Solvents | Miscible with ethanol, ether; soluble in acetone and benzene.[2][3][4] | [2][3][4] |

Chemical Properties

This compound is a stable diether under alkaline conditions.[2] However, it is incompatible with strong oxidizing agents and strong acids.[2][4][9] In acidic solutions, it can break down into formaldehyde and ethanol.[8][9]

Reactivity and Stability

-

Stability: Stable under normal conditions.[2]

-

Incompatibilities: Strong oxidizing agents, strong acids.[2][4][9]

-

Hazardous Decomposition Products: Upon heating to decomposition, it may emit acrid smoke and irritating fumes.[2]

-

Reactivity: As an acetal, it can be cleaved by strong acids.[2] It can act as an ethoxymethylating reagent for alcohols and phenols and as a source of formaldehyde in organic synthesis.[2]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized by the reaction of ethanol and paraformaldehyde using an acid catalyst, such as sulfuric acid.[10]

Materials:

-

Ethanol

-

Paraformaldehyde

-

Concentrated Sulfuric Acid

-

Reaction kettle with stirrer and heating mantle

-

Rectifying tower

-

Distillation apparatus

Procedure:

-

In a reaction kettle, combine ethanol and paraformaldehyde.

-

Begin stirring the mixture and heat it to 70 ± 2 °C.

-

Once the temperature is reached, carefully add a catalytic amount of concentrated sulfuric acid.

-

Maintain the reaction temperature between 75-85 °C for 0.5 to 1 hour.[10]

-

After the reaction period, set up a rectifying tower for distillation.

-

Heat the reaction mixture and collect the distillate that boils in the range of 70-88 °C, using a reflux ratio of (1-3):1.[10]

-

Allow the collected distillate to stand and separate into layers.

-

Isolate the upper layer (supernate) and distill it, collecting the fraction that boils between 80-88 °C as pure this compound.[10]

Spectroscopic Analysis

Objective: To obtain a proton NMR spectrum of this compound for structural confirmation.

Sample Preparation:

-

Dissolve a small amount of this compound (approximately 0.04-0.05 mL) in about 0.5 mL of deuterated chloroform (CDCl₃).[11]

Instrument Parameters (Example):

-

Spectrometer: 89.56 MHz, 300 MHz, or 399.65 MHz ¹H NMR spectrometer.[11]

-

Solvent: CDCl₃.[11]

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

Expected Chemical Shifts:

-

A triplet at approximately 1.22 ppm corresponding to the methyl protons (-CH₃).[11]

-

A quartet at approximately 3.60 ppm corresponding to the methylene protons of the ethoxy group (-OCH₂CH₃).[11]

-

A singlet at approximately 4.67 ppm corresponding to the central methylene protons (-OCH₂O-).[11]

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Sample Preparation (Neat Liquid):

-

Place a drop of this compound directly onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Mode: Transmission.

-

Scan Range: Typically 4000-400 cm⁻¹.

Expected Absorptions:

-

C-H stretching vibrations of the alkyl groups.

-

Strong C-O stretching vibrations characteristic of ethers and acetals.

Objective: To determine the purity of a this compound sample and confirm its molecular weight.

Sample Preparation:

-

Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

Instrument Parameters (Example):

-

GC Column: A nonpolar capillary column (e.g., HP-5ms).[12][13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).[14]

-

MS Detector: Electron Ionization (EI) at 70 eV.[12]

-

Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments.

Expected Results:

-

A single major peak in the gas chromatogram corresponding to this compound.

-

A mass spectrum with a molecular ion peak (m/z = 104) and characteristic fragment ions.[15]

References

- 1. This compound | C5H12O2 | CID 10024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound, 99%, pure, stabilized | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. spectrabase.com [spectrabase.com]

- 6. biocompare.com [biocompare.com]

- 7. This compound Supplier | 462-95-3 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]

- 8. echemi.com [echemi.com]